1-(2-(Difluoromethyl)-5-mercaptophenyl)propan-1-one
Description
1-(2-(Difluoromethyl)-5-mercaptophenyl)propan-1-one is a synthetic cathinone analog characterized by a propan-1-one backbone substituted with a difluoromethyl group at the 2-position and a mercapto (-SH) group at the 5-position of the phenyl ring. This compound’s structural features differentiate it from classical cathinones (e.g., methcathinone, mephedrone) and warrant detailed comparison with analogs to elucidate structure-activity relationships (SARs).
Properties
Molecular Formula |
C10H10F2OS |
|---|---|
Molecular Weight |
216.25 g/mol |
IUPAC Name |
1-[2-(difluoromethyl)-5-sulfanylphenyl]propan-1-one |
InChI |
InChI=1S/C10H10F2OS/c1-2-9(13)8-5-6(14)3-4-7(8)10(11)12/h3-5,10,14H,2H2,1H3 |
InChI Key |
UBRTZJVVYKCTSC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)S)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Difluoromethyl)-5-mercaptophenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-(difluoromethyl)thiophenol with a suitable propanone derivative under controlled conditions. The reaction typically requires the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Difluoromethyl)-5-mercaptophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfonic acid derivative.
Reduction: The carbonyl group in the propanone moiety can be reduced to form an alcohol.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(2-(Difluoromethyl)-5-mercaptophenyl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(Difluoromethyl)-5-mercaptophenyl)propan-1-one involves its interaction with molecular targets through its reactive functional groups. The difluoromethyl group can participate in hydrogen bonding and electrostatic interactions, while the mercapto group can form covalent bonds with thiol-reactive sites on proteins and enzymes. These interactions can modulate the activity of biological pathways and processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Cathinone Derivatives
The compound shares its propan-1-one core with several cathinone derivatives, but its substituents distinguish it pharmacologically and chemically. Key comparisons include:
Fluorinated Analogues
Fluorine substitution is critical for modulating pharmacokinetics:
- Flephedrone (4-FMC): Features a 4-fluorophenyl group, enhancing metabolic stability and DAT selectivity compared to non-fluorinated analogs. Its IC₅₀ for dopamine uptake inhibition is ~0.82 µM, comparable to methcathinone .
- Difluorophenyl Derivatives (e.g., compounds from ): Difluoro substitutions (e.g., 2,4-difluorophenyl) improve binding to hydrophobic pockets in transporters or receptors, as seen in analogs with IC₅₀ values <1 µM for catecholamine transporters .
Thiol-Containing Analogues
The mercapto group is rare in cathinones but present in thiol-based pharmaceuticals (e.g., captopril). Key distinctions:
- Pharmacokinetics: Thiols generally exhibit shorter half-lives due to rapid conjugation (e.g., glutathione) or oxidation, contrasting with the stability of methoxy or methylamino groups in analogs like MDPV .
Research Findings and Data Gaps
In Vitro Activity
While direct data on this compound is scarce, inferences can be drawn:
- Monoamine Transporter Inhibition: Fluorinated cathinones (e.g., flephedrone) show 3–10× higher potency at DAT/NET compared to SERT, suggesting similar selectivity for the target compound .
- Thiol-Specific Effects: Thiol-containing compounds may inhibit vesicular monoamine transporters (VMAT2) via redox interactions, a pathway less relevant to non-thiol cathinones .
Metabolic Stability
- Thiol Metabolism : Rapid glucuronidation or sulfation of the mercapto group may reduce bioavailability, necessitating prodrug strategies for therapeutic applications.
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